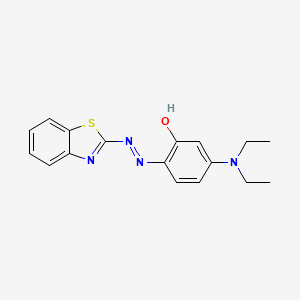![molecular formula C7H8N2S2 B14625633 [(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile CAS No. 54561-67-0](/img/structure/B14625633.png)
[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile is a chemical compound with the molecular formula C8H10N2S2. It is also known by its IUPAC name, 2-[bis(ethylsulfanyl)methylidene]propanedinitrile . This compound is characterized by the presence of both ethylsulfanyl and methylsulfanyl groups attached to a propanedinitrile backbone. It is a powder with a melting point of 37-38°C .
Métodos De Preparación
The synthesis of [(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile typically involves the reaction of malononitrile with ethylsulfanyl and methylsulfanyl reagents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s sulfanyl groups play a crucial role in its biological activity .
Comparación Con Compuestos Similares
[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile can be compared with other similar compounds, such as:
2-[bis(methylsulfanyl)methylidene]propanedinitrile: This compound has two methylsulfanyl groups instead of one ethylsulfanyl and one methylsulfanyl group.
2-[bis(ethylsulfanyl)methylidene]malononitrile: This compound has a similar structure but with different substituents on the propanedinitrile backbone.
The uniqueness of this compound lies in its specific combination of ethylsulfanyl and methylsulfanyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
54561-67-0 |
|---|---|
Fórmula molecular |
C7H8N2S2 |
Peso molecular |
184.3 g/mol |
Nombre IUPAC |
2-[ethylsulfanyl(methylsulfanyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C7H8N2S2/c1-3-11-7(10-2)6(4-8)5-9/h3H2,1-2H3 |
Clave InChI |
PUNILUNQSMFAJQ-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=C(C#N)C#N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


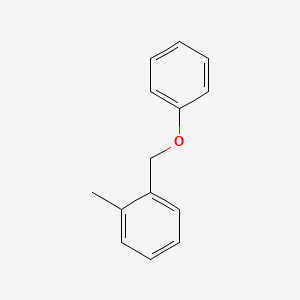

![Morpholine, 4-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B14625558.png)
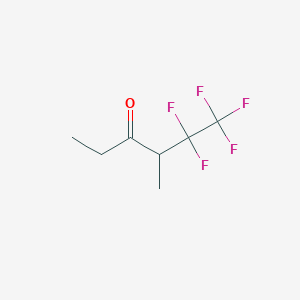
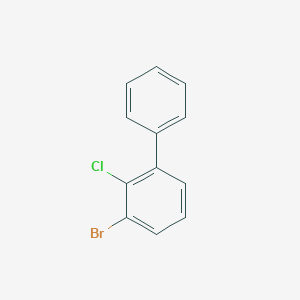
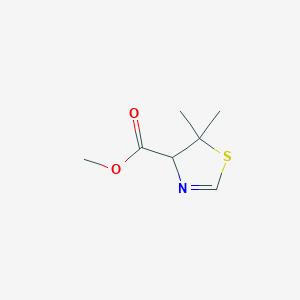
![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14625589.png)
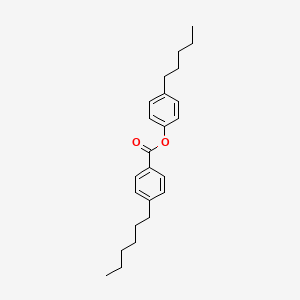
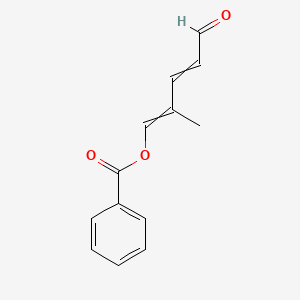

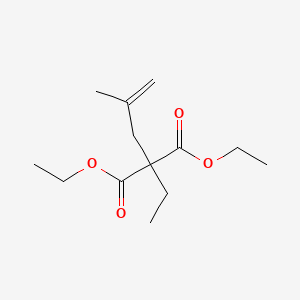

![Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane](/img/structure/B14625617.png)
